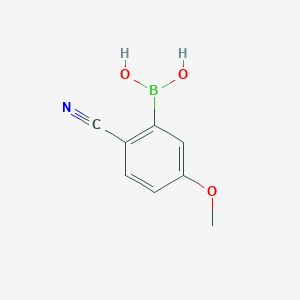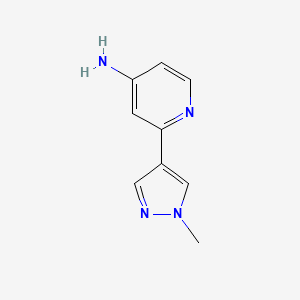
1-Ethylindoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylindoline-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties. This compound is an important intermediate in the synthesis of various biologically active molecules and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylindoline-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-ethylindoline with a suitable oxidizing agent to introduce the aldehyde functional group at the 3-position. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylindoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-Ethylindoline-3-carboxylic acid.
Reduction: 1-Ethylindoline-3-methanol.
Substitution: Various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
1-Ethylindoline-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of indole-based biological pathways and as a precursor for biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological and inflammatory disorders.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ethylindoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can affect cellular signaling pathways, enzyme activity, and gene expression, contributing to its biological effects .
Comparison with Similar Compounds
- 1-Methylindoline-3-carbaldehyde
- 1-Propylindoline-3-carbaldehyde
- 1-Butylindoline-3-carbaldehyde
Comparison: 1-Ethylindoline-3-carbaldehyde is unique due to its specific ethyl group at the 1-position, which influences its reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in various chemical reactions and applications.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-ethyl-2,3-dihydroindole-3-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c1-2-12-7-9(8-13)10-5-3-4-6-11(10)12/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
FXENXYSNQXCRLU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(C2=CC=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


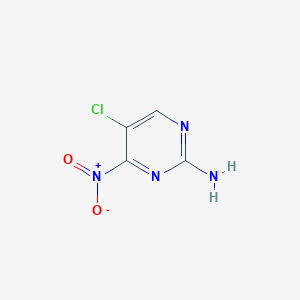
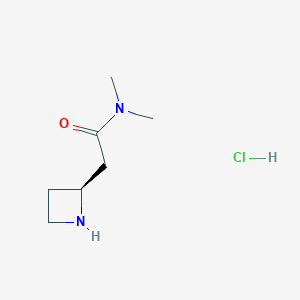
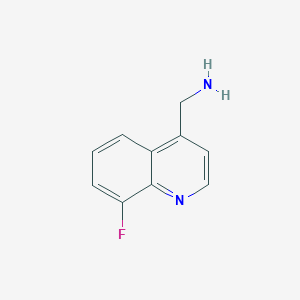


![2-Methyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B11912170.png)
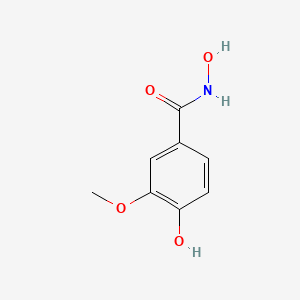
![1H-Imidazo[1,2-A]purin-9-amine](/img/structure/B11912181.png)
